molecular formula C18H26O B15180917 1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone CAS No. 92836-10-7

1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone

Cat. No.: B15180917
CAS No.: 92836-10-7
M. Wt: 258.4 g/mol
InChI Key: HADLISHZBKJUMM-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone is a complex organic compound Its structure includes an indene backbone with multiple methyl and isopropyl substitutions, making it a highly branched molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone typically involves multi-step organic reactions. One common method includes:

    Starting Materials: Indene derivatives, methylating agents, and isopropylating agents.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts such as Lewis acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: To handle the volume of reactants.

    Continuous Flow Systems: For efficient and consistent production.

    Purification Processes: Such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: With reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media.

    Reduction: Often carried out in anhydrous conditions to prevent side reactions.

    Substitution: Requires specific catalysts or solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce alcohols or alkanes.

    Substitution: Results in various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a precursor for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity.

    Medicine: Explored for its pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone exerts its effects involves:

    Molecular Targets: Specific enzymes or receptors in biological systems.

    Pathways: Interaction with cellular pathways that regulate various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1,3,3,6-tetramethyl-1H-inden-5-YL)ethanone: Lacks the isopropyl group.

    1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-4-YL)ethanone: Different position of the ethanone group.

Uniqueness

1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

92836-10-7

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

1-(1,3,3,6-tetramethyl-1-propan-2-yl-2H-inden-5-yl)ethanone

InChI

InChI=1S/C18H26O/c1-11(2)18(7)10-17(5,6)15-9-14(13(4)19)12(3)8-16(15)18/h8-9,11H,10H2,1-7H3

InChI Key

HADLISHZBKJUMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C)C(CC2(C)C(C)C)(C)C

Origin of Product

United States

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